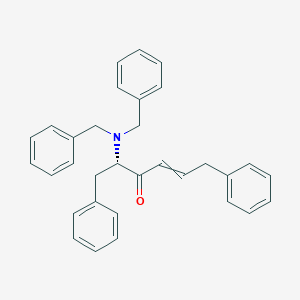
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanine is a complex peptide compound. It is composed of several amino acids linked together, forming a specific sequence that imparts unique properties to the molecule. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), allowing for the production of the peptide in large quantities through fermentation and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-alpha-aspartyl-D-seryl-L-proline
- Glycyl-N~5~-(diaminomethylene)ornithinamide
Uniqueness
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct biological and chemical properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
873216-07-0 |
|---|---|
Molecular Formula |
C35H51N9O8 |
Molecular Weight |
725.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C35H51N9O8/c1-20(2)16-26(32(49)44-28(34(51)52)18-22-8-5-4-6-9-22)43-33(50)27(17-23-11-13-24(45)14-12-23)42-30(47)21(3)40-31(48)25(41-29(46)19-36)10-7-15-39-35(37)38/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,48)(H,41,46)(H,42,47)(H,43,50)(H,44,49)(H,51,52)(H4,37,38,39)/t21-,25-,26-,27-,28-/m0/s1 |
InChI Key |
BTXBPAHZDVXVIR-OZDPOCAXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Propan-2-yl)cyclobut-1-en-1-yl]benzene](/img/structure/B12595061.png)
![5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12595062.png)
![Oxazole, 2-[(decylsulfonyl)methyl]-4,5-dihydro-](/img/structure/B12595066.png)


![Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester](/img/structure/B12595078.png)

![1-[4-(Thiomorpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B12595094.png)
![[(2-Hexyl-4,5-dimethylcyclohexa-1,4-dien-1-YL)sulfanyl]benzene](/img/structure/B12595097.png)



![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)

